

A Comparative Guide to FGFR4 Inhibitors: BLU9931 vs. Fisogatinib (BLU-554)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, **BLU9931** and fisogatinib (BLU-554). The information presented is collated from preclinical and clinical studies to assist researchers in understanding the key attributes of these compounds.

Introduction

Aberrant signaling of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors. This has led to the development of selective FGFR4 inhibitors as a targeted therapeutic strategy. **BLU9931** was developed as a first-in-class, potent, and irreversible small-molecule inhibitor of FGFR4.[1][2] Fisogatinib (BLU-554) is another potent and highly selective oral FGFR4 inhibitor that has been evaluated in clinical trials.[3][4] This guide compares their performance based on available experimental data.

Mechanism of Action

Both **BLU9931** and fisogatinib are highly selective inhibitors of FGFR4. Their selectivity is a key feature, as off-target inhibition of other FGFR paralogs (FGFR1-3) is associated with toxicities such as hyperphosphatemia.[5]



BLU9931 is a potent, irreversible covalent inhibitor of FGFR4.[1] It achieves its selectivity by forming a covalent bond with a unique cysteine residue, Cys552, located in the hinge region of the ATP-binding pocket of FGFR4. This residue is not present in FGFR1, FGFR2, or FGFR3, which have a tyrosine at the corresponding position.[5]

Fisogatinib (BLU-554) is also a potent and selective, type I irreversible inhibitor of FGFR4.[4] It is designed to exploit a unique interaction with FGFR4 to confer its potency and selectivity.[4]

Data Presentation

The following tables summarize the quantitative data for **BLU9931** and fisogatinib based on published preclinical and clinical findings.

Table 1: In Vitro Potency and Selectivity

Parameter	BLU9931	Fisogatinib (BLU-554)
FGFR4 IC50	3 nM	5 nM
FGFR1 IC50	591 nM	624 - 2203 nM
FGFR2 IC50	493 nM	624 - 2203 nM
FGFR3 IC₅o	150 nM	624 - 2203 nM
Cellular EC50 (Hep 3B)	0.07 μΜ	Not explicitly stated
Cellular EC50 (HuH7)	0.11 μΜ	Not explicitly stated
Cellular EC50 (JHH7)	0.02 μΜ	Not explicitly stated

Data for **BLU9931** from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from sources including MedChemExpress and Selleck Chemicals.

Table 2: Preclinical Pharmacokinetics (Mouse)



Parameter	BLU9931	Fisogatinib (BLU-554)
Dose	10 mg/kg (oral)	10 mg/kg (oral)
Bioavailability	18%	Data not available
Half-life (t1/2)	2.3 hours	Data not available
Tissue Distribution	Data not available	High liver-to-plasma ratio

Data for **BLU9931** from Hagel et al., Cancer Discovery, 2015. Data for fisogatinib from MedChemExpress.

Table 3: In Vivo Efficacy in HCC Xenograft Models

Compound	Model	Dosing	Outcome
BLU9931	Нер ЗВ	10, 30, or 100 mg/kg (oral, twice daily)	Dose-dependent tumor growth inhibition, with higher doses leading to tumor regression.[5]
Fisogatinib (BLU-554)	Hep3B, LIX-066	Not explicitly stated	Potent, dose- dependent tumor regressions in FGF19 IHC-positive xenografts.[6]

Table 4: Clinical Trial Overview (Fisogatinib)



Parameter	Fisogatinib (BLU-554)	
Study Phase	Phase I (NCT02508467)	
Patient Population	Advanced Hepatocellular Carcinoma (aHCC)	
Recommended Phase II Dose	600 mg once daily	
Overall Response Rate (FGF19-positive patients)	17%[3]	
Most Common Adverse Events	Grade 1/2 gastrointestinal events (diarrhea, nausea, vomiting)	

Data from Kim et al., Cancer Discovery, 2019.

Experimental Protocols In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 of an inhibitor against FGFR4.

- Reagents and Materials:
 - Recombinant human FGFR4 kinase domain.
 - o ATP.
 - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT).
 - Test compounds (**BLU9931**, fisogatinib) dissolved in DMSO.
 - ADP-Glo™ Kinase Assay Kit (Promega) or similar.
 - o 384-well plates.
- Procedure:



- 1. Prepare serial dilutions of the test compounds in DMSO.
- 2. In a 384-well plate, add 1 μ L of the diluted inhibitor or DMSO (vehicle control).
- 3. Add 2 µL of FGFR4 enzyme diluted in kinase buffer to each well.
- 4. Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.
- 5. Initiate the kinase reaction by adding 2 μ L of a substrate/ATP mix.
- 6. Incubate the reaction at room temperature for 60 minutes.
- 7. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.
- 8. Measure luminescence using a plate reader.
- 9. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay (Representative Protocol)

This protocol outlines a common method for assessing the effect of inhibitors on the viability of HCC cell lines (e.g., Hep3B, HuH7).

- Reagents and Materials:
 - HCC cell lines (e.g., Hep3B).
 - Complete cell culture medium (e.g., MEM with 10% FBS).
 - Test compounds dissolved in DMSO.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
 - Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).



96-well plates.

Procedure:

- 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- 2. Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
- 3. After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- 4. Carefully remove the medium and add 100-150 μL of solubilization solution to dissolve the formazan crystals.
- 5. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- 6. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- 7. Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC₅₀ value.

Hepatocellular Carcinoma Xenograft Mouse Model (Representative Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of FGFR4 inhibitors.

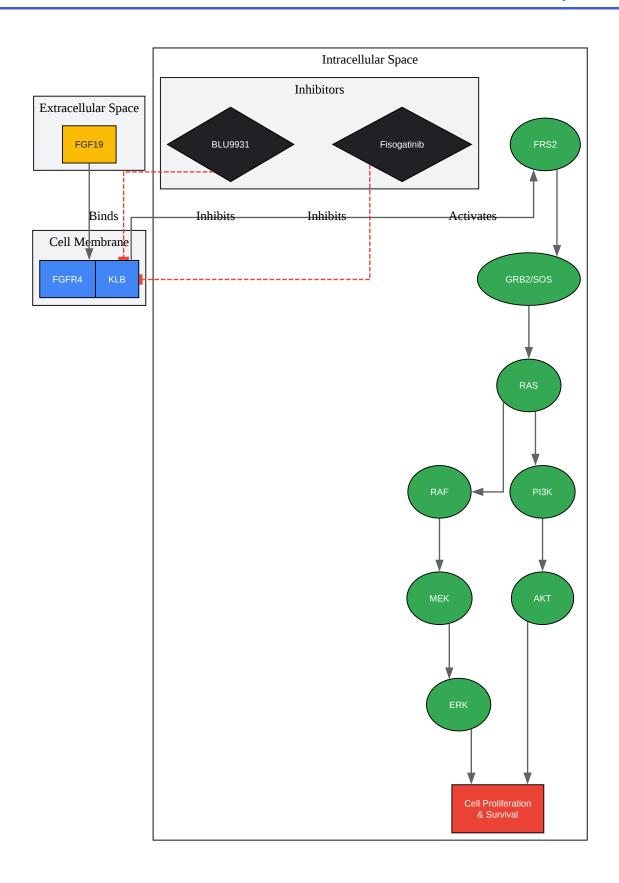
- Animals and Cell Lines:
 - Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
 - HCC cell line (e.g., Hep3B).
- Procedure:



- 1. Culture Hep3B cells to \sim 80% confluency, harvest, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10 7 cells/mL.
- 2. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
- 3. Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- 4. Prepare the test compounds (**BLU9931**, fisogatinib) in an appropriate vehicle for oral administration.
- 5. Administer the compounds to the treatment groups according to the planned dosing schedule (e.g., once or twice daily by oral gavage). The control group receives the vehicle only.
- 6. Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
- 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic marker analysis).
- 8. Calculate tumor growth inhibition for each treatment group compared to the control group. [7][8]

Visualizations FGF19-FGFR4 Signaling Pathway





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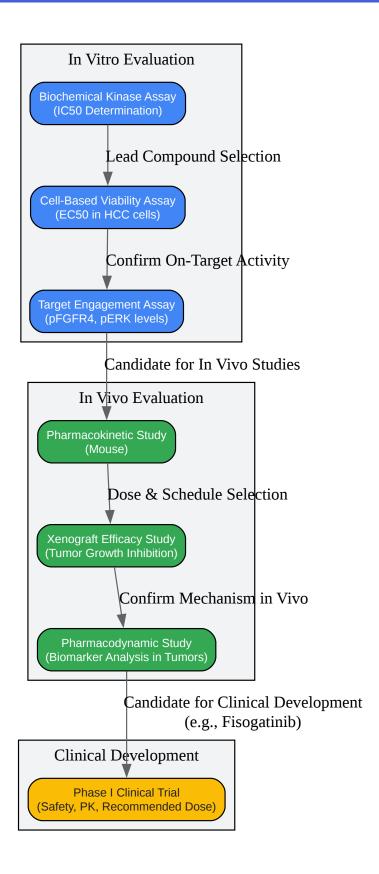


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Caption: The FGF19-FGFR4 signaling cascade and points of inhibition by **BLU9931** and fisogatinib.

Experimental Workflow for Inhibitor Evaluation





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